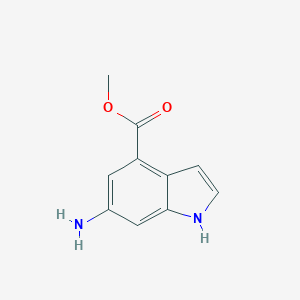

Methyl 6-amino-4-indolecarboxylate

Description

The exact mass of the compound methyl 6-amino-1H-indole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 6-amino-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIUHYJRVJSXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CNC2=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646089 | |

| Record name | Methyl 6-amino-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103956-00-9 | |

| Record name | Methyl 6-amino-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-amino-1H-indole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 6-amino-4-indolecarboxylate chemical properties

An In-depth Technical Guide to Methyl 6-amino-4-indolecarboxylate

Abstract

This compound is a strategically important heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a nucleophilic amino group and an ester functionality on the indole scaffold, makes it a versatile precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, a plausible synthetic pathway, and its reactivity. Furthermore, it explores the compound's application as a key intermediate in the development of contemporary therapeutics, particularly in the domain of oncology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable indole derivative.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound at room temperature.[1] Its core structure consists of a bicyclic indole ring system, substituted at the 4-position with a methyl carboxylate group and at the 6-position with an amino group. This arrangement of functional groups provides distinct sites for chemical modification.

Table 1: Physicochemical and Predicted Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 103956-00-9 | [1][2] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [2] |

| Molecular Weight | 190.20 g/mol | [1][2] |

| IUPAC Name | methyl 6-amino-1H-indole-4-carboxylate | [1] |

| Synonyms | 6-Amino-4-indolecarboxylic acid methyl ester | [2] |

| Physical State | Solid | [1] |

| Boiling Point | 429.8 ± 25.0 °C (Predicted) | [2] |

| Density | 1.339 g/cm³ (Predicted) | [2] |

| Flash Point | 213.7 ± 23.2 °C (Predicted) | [2] |

| Refractive Index | 1.694 (Predicted) | [2] |

| Canonical SMILES | COC(=O)C1=CC(N)=CC2=C1C=CN2 |[1] |

Caption: Chemical Structure of this compound.

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton of the indole, the -NH₂ protons of the amino group, and the methyl protons of the ester. The protons on the benzene portion of the ring system (positions 5 and 7) will show coupling to each other. The protons on the pyrrole ring (positions 2 and 3) will also have characteristic chemical shifts. The indole N-H proton typically appears as a broad singlet at a high chemical shift (>10 ppm). The amino group protons will appear as a singlet, and the methyl ester protons will be a sharp singlet around 3.8-3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will have a characteristic shift in the 165-175 ppm region. The aromatic carbons will appear in the 100-140 ppm range, with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for both the indole nitrogen and the primary amine (typically in the 3200-3500 cm⁻¹ region). A strong C=O stretching band for the ester will be prominent around 1700-1720 cm⁻¹. C-N and C-O stretching bands will also be present in the fingerprint region.

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 190. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₁₀H₁₀N₂O₂.

The presence of both electron-donating (amino) and electron-withdrawing (methyl carboxylate) groups on the benzene ring influences the electronic transitions (¹Lₐ and ¹Lₑ) of the indole chromophore, which can be studied using UV-Vis and fluorescence spectroscopy.[4][5]

Synthesis and Purification

A direct, published synthesis for this compound is not prominently available. However, a robust and logical synthetic route can be designed based on established indole synthesis methodologies, such as those involving the construction of substituted nitroindoles followed by reduction.[6][7] A plausible pathway would start from a suitably substituted benzene derivative, construct the indole ring, and then perform functional group interconversions.

A common and effective strategy for introducing an amino group at the C6 position is through the chemical reduction of a 6-nitroindole precursor.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 6-nitro-1H-indole-4-carboxylate

This step would likely involve a multi-step sequence starting from a commercially available nitrotoluene derivative, followed by the introduction of the carboxylate and subsequent cyclization to form the indole ring. Methods like the Bartoli or Fischer indole synthesis could be adapted.

Step 2: Reduction of Methyl 6-nitro-1H-indole-4-carboxylate to this compound

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 6-nitro-1H-indole-4-carboxylate (1.0 eq) and ethanol (or ethyl acetate) as the solvent.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~5.0 eq) to the suspension. Slowly add concentrated hydrochloric acid (HCl) while stirring. The choice of SnCl₂/HCl is a classic and reliable method for the reduction of aromatic nitro groups. Alternatively, catalytic hydrogenation (H₂ gas over a Palladium on carbon catalyst) offers a cleaner, though often more technically demanding, route.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: After cooling to room temperature, carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9). This step is crucial to deprotonate the amine and precipitate the tin salts.

-

Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate. The organic layers contain the desired product.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the nucleophilic character of the 6-amino group and the electrophilic sites on the indole ring.[8]

-

Reactions at the Amino Group: The primary amine is a potent nucleophile and can readily undergo a variety of transformations, including:

-

Acylation/Amide Formation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to introduce diverse side chains.[9]

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Alkylation: N-alkylation to form secondary or tertiary amines, although selectivity can be challenging.

-

Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which can then be displaced by a wide range of nucleophiles (Sandmeyer reaction).

-

-

Reactions at the Indole Ring: The indole ring itself is electron-rich and susceptible to electrophilic aromatic substitution. The C3 position is generally the most reactive site for electrophiles. However, the directing effects of the existing substituents will influence the regioselectivity of further reactions.

Caption: Key reaction pathways for this compound.

Applications in Medicinal Chemistry and Drug Discovery

The substituted indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[10] The 6-aminoindole moiety, in particular, serves as a versatile anchor point for building molecules designed to interact with specific biological targets.[8]

-

Scaffold for Kinase Inhibitors: The indole core is frequently used in the design of kinase inhibitors for cancer therapy. For instance, derivatives of this compound can be elaborated into potent inhibitors of targets like ATR (Ataxia Telangiectasia and Rad3-related) protein kinase, which is crucial for DNA damage response in cancer cells.[11]

-

Hsp90 Inhibitors: Novel classes of Heat Shock Protein 90 (Hsp90) inhibitors have been developed using indole-based scaffolds. Hsp90 is a chaperone protein that is essential for the stability and function of many proteins required for tumor cell growth. Compounds derived from aminoindoles have shown potent and selective inhibition of Hsp90.[12]

-

General Drug Discovery: The ability to easily modify the amino group allows for the creation of large libraries of compounds for high-throughput screening. This makes this compound a valuable starting material for identifying new hits and leads in drug discovery campaigns targeting a wide range of diseases.[12]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, standard laboratory precautions should be observed when handling this and related chemical compounds. Based on data for structurally similar compounds like methyl 6-fluoro-1H-indole-4-carboxylate, potential hazards may include being harmful if swallowed and the possibility of causing an allergic skin reaction.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. echemi.com [echemi.com]

- 3. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of novel aminoquinazolin-7-yl 6,7-dihydro-indol-4-ones as potent, selective inhibitors of heat shock protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 6-amino-4-indolecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-amino-4-indolecarboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its indole scaffold, substituted with both an amino group and a carboxylate, provides a versatile platform for the synthesis of a wide range of biologically active molecules. This guide presents a detailed, field-proven pathway for the synthesis of this compound, emphasizing the underlying chemical principles and providing actionable experimental protocols. The presented synthesis route is a two-stage process commencing with the construction of the indole ring system via the Batcho-Leimgruber indole synthesis to yield a nitro-substituted intermediate, followed by a catalytic hydrogenation to afford the target aminoindole.

Synthesis Pathway Overview

The synthesis of this compound is strategically divided into two primary stages:

-

Stage 1: Batcho-Leimgruber Indole Synthesis of Methyl 6-nitro-4-indolecarboxylate. This stage involves the formation of the indole nucleus from a suitable o-nitrotoluene derivative.

-

Stage 2: Catalytic Hydrogenation. The nitro-substituted indole from Stage 1 is then reduced to the desired 6-amino-4-indolecarboxylate.

This approach is advantageous due to the commercial availability of the starting materials and the generally high yields and selectivity of the reactions involved.

Diagram 1: Overall synthesis pathway for this compound.

Stage 1: Synthesis of Methyl 6-nitro-4-indolecarboxylate via Batcho-Leimgruber Indole Synthesis

The Batcho-Leimgruber indole synthesis is a powerful and versatile method for the preparation of indoles from o-nitrotoluenes.[1] This reaction proceeds in two key steps: the formation of an enamine from the o-nitrotoluene and a formamide acetal, followed by a reductive cyclization of the enamine to the indole.

Step 1.1: Esterification of 3-Methyl-4-nitrobenzoic Acid

The commercially available 3-methyl-4-nitrobenzoic acid is first converted to its methyl ester to prevent interference of the acidic proton in the subsequent steps.

Experimental Protocol:

-

To a solution of 3-methyl-4-nitrobenzoic acid (30 g, 165.61 mmol) in methanol (300 mL), add thionyl chloride (25 mL) dropwise with stirring at 0 °C.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the excess methanol and thionyl chloride.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-methyl-4-nitrobenzoate.

| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |

| 3-Methyl-4-nitrobenzoic acid | 181.15 | 30 | 165.61 | - |

| Methyl 3-methyl-4-nitrobenzoate | 195.17 | ~31.8 | ~163 | ~98 |

Table 1: Reagents and expected yield for the esterification of 3-methyl-4-nitrobenzoic acid.

Step 1.2: Enamine Formation and Reductive Cyclization

The methyl 3-methyl-4-nitrobenzoate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate. This intermediate is subsequently subjected to reductive cyclization to afford the desired methyl 6-nitro-4-indolecarboxylate.

Experimental Protocol:

-

In a round-bottom flask, dissolve methyl 3-methyl-4-nitrobenzoate (10 g, 51.2 mmol) in N,N-dimethylformamide (DMF, 50 mL).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 12.2 g, 102.4 mmol) to the solution.

-

Heat the reaction mixture to 120-130 °C and stir for 4-6 hours. The formation of the enamine is typically indicated by a color change to a deep red or purple.

-

After cooling the reaction mixture to room temperature, add a suitable solvent such as methanol or ethanol.

-

For the reductive cyclization, carefully add a reducing agent. A common and effective choice is catalytic hydrogenation using palladium on carbon (Pd/C). Add 10% Pd/C (5 mol%) to the reaction mixture.

-

Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the enamine is consumed.

-

Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl 6-nitro-4-indolecarboxylate.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |

| Methyl 3-methyl-4-nitrobenzoate | 195.17 | 10 | 51.2 | - |

| Methyl 6-nitro-4-indolecarboxylate | 220.18 | ~8.5 | ~38.6 | ~75 |

Table 2: Reagents and expected yield for the Batcho-Leimgruber synthesis of methyl 6-nitro-4-indolecarboxylate.

Diagram 2: Mechanistic workflow of the Batcho-Leimgruber indole synthesis.

Stage 2: Catalytic Hydrogenation to this compound

The final step in the synthesis is the reduction of the nitro group of methyl 6-nitro-4-indolecarboxylate to the corresponding amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

-

In a hydrogenation vessel, dissolve methyl 6-nitro-4-indolecarboxylate (5 g, 22.7 mmol) in a suitable solvent such as methanol, ethanol, or ethyl acetate (100 mL).

-

Carefully add 10% palladium on carbon (Pd/C, 10 mol%) to the solution.

-

Seal the vessel and purge with an inert gas, such as nitrogen or argon, before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50-60 psi.

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by observing the uptake of hydrogen and by TLC analysis.

-

The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford pure this compound.

| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |

| Methyl 6-nitro-4-indolecarboxylate | 220.18 | 5 | 22.7 | - |

| This compound | 190.20 | ~4.1 | ~21.6 | ~95 |

Table 3: Reagents and expected yield for the catalytic hydrogenation.

Diagram 3: Experimental workflow for the catalytic hydrogenation.

Conclusion

The described two-stage synthesis pathway provides a reliable and efficient method for the preparation of this compound. The Batcho-Leimgruber indole synthesis allows for the effective construction of the core indole structure, while the subsequent catalytic hydrogenation offers a clean and high-yielding conversion to the final amino-substituted product. This guide provides the necessary detail for researchers to successfully implement this synthesis in a laboratory setting.

References

An In-depth Technical Guide to Methyl 6-amino-1H-indole-4-carboxylate (CAS 103956-00-9): A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of Methyl 6-amino-1H-indole-4-carboxylate, a pivotal molecular scaffold in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, and its crucial role as an intermediate in the creation of targeted therapeutics, particularly in oncology.

Core Molecular Profile

Methyl 6-amino-1H-indole-4-carboxylate, identified by CAS number 103956-00-9, is a member of the indole family, a class of heterocyclic aromatic compounds that are ubiquitous in biologically active natural products and synthetic drugs.[1] Its structure, featuring a reactive amino group and a methyl ester on the indole core, makes it a versatile building block for the synthesis of more complex molecules.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring the purity and quality of the final active pharmaceutical ingredient (API). The key properties of Methyl 6-amino-1H-indole-4-carboxylate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 103956-00-9 | [3] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [3] |

| Molecular Weight | 190.20 g/mol | [3] |

| Appearance | Solid | - |

| Boiling Point (Predicted) | 429.8 ± 25.0 °C | [3] |

| Flash Point (Predicted) | 213.7 ± 23.2 °C | [3] |

| Vapor Pressure (Predicted) | 1.36E-07 mmHg at 25°C | [3] |

| SMILES | COC(=O)C1=CC(N)=CC2=C1C=CN2 | - |

| InChI | InChI=1S/C10H10N2O2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,11H2,1H3 | - |

Synthesis and Chemical Reactivity

The indole scaffold is a cornerstone of many synthetic endeavors in medicinal chemistry. The synthesis of functionalized indoles like Methyl 6-amino-1H-indole-4-carboxylate is a critical first step in the development of numerous therapeutic agents.

Representative Synthetic Workflow

A plausible synthetic pathway would involve the construction of the indole ring system, followed by functional group manipulations to introduce the amino group at the C6 position.

Caption: A generalized synthetic workflow for Methyl 6-amino-1H-indole-4-carboxylate.

Key Experimental Protocol: A Representative Synthesis of a Substituted Indole-6-carboxylate

The following protocol is adapted from the synthesis of a key intermediate in the development of angiokinase inhibitors and illustrates the fundamental steps involved in creating a functionalized indole-6-carboxylate.[4]

Step 1: Hydrogenation of the Nitro-aromatic Precursor

-

Dissolve the starting material, 4-methoxycarbonylmethyl-3-nitrobenzoic acid methyl ester, in acetic acid.

-

Add a palladium on charcoal (10%) catalyst.

-

Hydrogenate the mixture at 50 psi at room temperature for approximately 2.5 hours.

-

Monitor the reaction by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, filter off the catalyst.

-

Remove the solvent by evaporation.

-

Triturate the residue with a suitable solvent, such as toluene, to induce crystallization of the amino-indole precursor.

Step 2: Cyclization to form the Indolinone

-

The resulting amino-diester from the previous step often undergoes spontaneous or acid/base-catalyzed cyclization to form the indolinone ring system.

-

The reaction progress should be monitored to ensure complete cyclization.

-

Purification of the resulting 2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester can be achieved by recrystallization or column chromatography.

Note: This protocol is for a related indolinone and serves as an illustrative example. The synthesis of Methyl 6-amino-1H-indole-4-carboxylate would require a different starting material and potentially different reaction conditions to achieve the desired aromatic indole core with the amino substituent.

Role in Drug Development: A Precursor to Kinase Inhibitors

The true significance of Methyl 6-amino-1H-indole-4-carboxylate lies in its application as a versatile intermediate for the synthesis of highly specific and potent drug candidates. The indole nucleus is a "privileged structure" in medicinal chemistry, frequently found in molecules that modulate key biological pathways involved in diseases like cancer.[1][5]

Mechanism of Action: Targeting Angiokinases

Methyl 6-amino-1H-indole-4-carboxylate is a key building block for a class of indolinone-based kinase inhibitors.[4] These inhibitors are designed to target receptor tyrosine kinases (RTKs) that play a crucial role in angiogenesis, the formation of new blood vessels. Tumors require a dedicated blood supply to grow and metastasize, making anti-angiogenic therapies a cornerstone of modern oncology.

The indolinone scaffold, derived from intermediates like Methyl 6-amino-1H-indole-4-carboxylate, acts as a competitive inhibitor at the ATP-binding site of kinases such as Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR).[4] By blocking the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream signaling molecules, thereby inhibiting the pro-angiogenic signals.

Caption: Mechanism of action of indolinone-based angiokinase inhibitors.

Application in the Synthesis of a Triple Angiokinase Inhibitor

A prime example of the utility of indole-6-carboxylate intermediates is in the synthesis of BIBF 1120 (Nintedanib), a potent triple angiokinase inhibitor targeting VEGFR, PDGFR, and FGFR.[4] The synthesis of BIBF 1120 and related analogues involves the use of 2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester, a close structural relative of Methyl 6-amino-1H-indole-4-carboxylate.[4]

The 6-methoxycarbonyl group is crucial for the favorable selectivity profile of these inhibitors.[4] This highlights the importance of having a reliable synthetic route to intermediates like Methyl 6-amino-1H-indole-4-carboxylate, which can then be further functionalized to produce a diverse library of potential drug candidates for screening and optimization.

Analytical Characterization

Ensuring the purity and identity of Methyl 6-amino-1H-indole-4-carboxylate is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of non-volatile organic compounds. For a polar molecule like Methyl 6-amino-1H-indole-4-carboxylate, which contains both an amino group and a methyl ester, reversed-phase HPLC is a suitable technique.

A General HPLC Protocol for Amino-Indole Derivatives:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed to achieve good separation of the main compound from any impurities.

-

Detection: UV detection is suitable due to the chromophoric nature of the indole ring system. The detection wavelength should be set at the maximum absorbance of the compound.

-

Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent, and filtered before injection.

Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an alternative for separating polar compounds.[6]

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation and confirmation.

-

¹H NMR: The proton NMR spectrum will provide information on the number and chemical environment of all the protons in the molecule. Characteristic signals would be expected for the aromatic protons on the indole ring, the N-H proton of the indole and the amino group, and the methyl protons of the ester.

-

¹³C NMR: The carbon NMR spectrum will show signals for all the unique carbon atoms in the molecule, confirming the carbon skeleton. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.[7]

Safety, Handling, and Storage

As with any chemical used in a research and development setting, proper safety precautions must be observed when handling Methyl 6-amino-1H-indole-4-carboxylate.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of contact with skin, wash off immediately with plenty of soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical advice.

Conclusion

Methyl 6-amino-1H-indole-4-carboxylate (CAS 103956-00-9) is more than just a chemical compound; it is a key enabler in the quest for novel therapeutics. Its versatile indole scaffold, equipped with strategic functional groups, provides a robust starting point for the synthesis of highly specific and potent drugs, particularly in the field of oncology. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists and drug development professionals aiming to leverage the power of indole chemistry to address unmet medical needs. The continued exploration of derivatives from this and similar intermediates holds significant promise for the future of targeted therapies.

References

- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. echemi.com [echemi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. tetratek.com.tr [tetratek.com.tr]

Biological activity of methyl 6-amino-4-indolecarboxylate

An In-Depth Technical Guide to the Anticipated Biological Activity of Methyl 6-amino-4-indolecarboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Undiscovered Scientific Terrain

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," a framework upon which a multitude of clinically significant molecules have been built.[1] Its derivatives are known to possess a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4][5][6] This guide focuses on a specific, yet underexplored, member of this family: This compound .

A thorough review of the current scientific literature reveals a notable absence of specific biological activity data for this compound.[1] This presents a unique opportunity for novel research and discovery. The following guide, therefore, is structured not as a retrospective summary of known activities, but as a prospective roadmap for investigation. As a Senior Application Scientist, my objective is to provide a robust, scientifically-grounded framework for researchers to unlock the potential of this molecule. We will proceed by examining the likely biological activities based on its structural congeners and detail the experimental workflows required to validate these hypotheses.

Structural and Physicochemical Properties of this compound

Before delving into potential biological activities, it is crucial to understand the molecule's fundamental characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [7] |

| Molecular Weight | 190.2 g/mol | [8] |

| CAS Number | 103956-00-9 | [7] |

| Predicted Boiling Point | 429.8±25.0 °C | [7] |

| Predicted Flash Point | 213.7±23.2 °C | [7] |

| Predicted Vapor Pressure | 1.36E-07mmHg at 25°C | [7] |

The presence of the indole nucleus, an amino group, and a methyl ester functionality suggests that this molecule may serve as a versatile pharmacophore. The amino group, in particular, offers a reactive handle for further chemical modification, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.[9][10]

Hypothesized Biological Activities and Investigative Pathways

Based on the extensive research into related indole derivatives, we can logically hypothesize several key biological activities for this compound. The following sections will explore these potential activities and provide detailed protocols for their investigation.

Anticancer Activity

The indole nucleus is a common feature in many anticancer agents.[2][3][11][12] Derivatives of indole have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.[12] Annulated indoles, for instance, have demonstrated potent antiproliferative effects in the low micromolar range against leukemia cells.[2]

A tiered screening approach is recommended to efficiently evaluate the anticancer potential of this compound.

Workflow for evaluating the anticancer properties of a novel compound.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) and a non-cancerous cell line (e.g., MCF-10A) in 96-well plates at a density of 5x10³ cells per well. Allow cells to adhere for 24 hours.[13]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentrations should typically range from 0.1 µM to 150 µM.[13] A vehicle control (DMSO) should be included.

-

Incubation: Replace the medium in the wells with the medium containing the test compound and incubate for 48 to 72 hours.[13]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer) and measure the absorbance at the appropriate wavelength (typically 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Many natural and synthetic compounds with anti-inflammatory properties act by modulating key signaling pathways such as the NF-κB pathway and reducing the production of pro-inflammatory cytokines.[5][14][15][16][17]

References

- 1. benchchem.com [benchchem.com]

- 2. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound – Biotuva Life Sciences [biotuva.com]

- 9. Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Anticancer properties of indole derivatives as IsoCombretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Making sure you're not a bot! [mostwiedzy.pl]

- 14. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti‐Inflammatory Effect of 21α‐Methylmelianol In Vitro and In Vivo via NF‐κ B/STAT Signaling Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-Depth Technical Guide to Methyl 6-amino-4-indolecarboxylate Derivatives and Analogs: Synthesis, SAR, and Therapeutic Potential

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its presence in a vast array of biologically active compounds.[1] Among the myriad of indole-based scaffolds, methyl 6-amino-4-indolecarboxylate presents a particularly versatile platform for drug discovery. Its strategically positioned functional groups—an amino group amenable to diverse substitutions and a carboxylate ester ready for modification—offer multiple handles for synthetic elaboration. This guide provides a comprehensive technical overview of this scaffold, detailing synthetic methodologies, key experimental protocols, structure-activity relationships (SAR), and its broad therapeutic potential in areas including oncology, infectious diseases, and inflammation.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical entity for the creation of novel therapeutic agents.

Introduction: The Privileged Scaffold

The this compound Core

This compound is a heterocyclic organic compound featuring a fused bicyclic indole core.[3] Its key chemical identifiers are:

The structure is characterized by an amino group at the C6 position and a methyl carboxylate group at the C4 position of the indole ring. This unique arrangement of electron-donating (amino) and electron-withdrawing (carboxylate) groups influences the reactivity of the indole ring and provides distinct points for chemical diversification.

Figure 1. Structure of this compound.

A Versatile Building Block in Drug Discovery

The indole scaffold is a recurring motif in a multitude of natural products and FDA-approved drugs, including antihypertensives, anti-inflammatories, and anticancer agents.[5] The this compound scaffold, in particular, serves as a crucial intermediate in the synthesis of targeted therapeutics. Its functional handles allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Derivatives have been investigated for a wide range of biological activities, making this core a valuable starting point for medicinal chemistry campaigns.[1][6]

Synthetic Strategies and Methodologies

The derivatization of the this compound core is central to its utility. Synthetic efforts typically focus on three primary sites: the 6-amino group, the 4-carboxylate group, and the indole ring itself, particularly the C2, C3, and N1 positions.

2.1 Derivatization of the 6-Amino Group

The primary amino group at the C6 position is a nucleophilic center, making it an ideal site for N-acylation and N-alkylation reactions.

-

N-Acylation: This is commonly achieved by reacting the amino group with acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents.[7] This transformation is fundamental for introducing a wide variety of amide-containing side chains, which can form critical hydrogen bond interactions with biological targets.

-

N-Alkylation: Reductive amination or direct alkylation with alkyl halides can introduce alkyl substituents, modulating the basicity and lipophilicity of the molecule.

2.2 Modification of the 4-Carboxylate Ester

The methyl ester at the C4 position can be readily modified.

-

Hydrolysis: Saponification of the ester to the corresponding carboxylic acid provides a new functional handle.

-

Amide Formation: The resulting carboxylic acid can be coupled with a diverse range of amines to form amides, a key functional group in many drug molecules.

2.3 Functionalization of the Indole Ring

While the existing substituents influence its reactivity, the indole ring can undergo further functionalization.

-

N1-Alkylation/Acylation: The indole nitrogen can be alkylated or acylated, often using a base like sodium hydride to deprotonate the nitrogen first.[8]

-

C2/C3-Functionalization: Direct C-H functionalization at the C2 position can be achieved using metal-catalyzed methods.[9] The C3 position is also amenable to electrophilic substitution, though the regioselectivity is influenced by the other ring substituents. Carbonylative approaches have also emerged as a powerful method for functionalizing indoles.[5]

Figure 2. General workflow for the derivatization of the core scaffold.

Key Experimental Protocols

To ensure reproducibility and success, detailed and validated protocols are essential. The following section outlines a standard procedure for a common and critical transformation: N-acylation of the 6-amino group.

Protocol: N-Acylation via Carboxylic Acid Coupling

This protocol describes the formation of an amide bond between the 6-amino group of the indole scaffold and a generic carboxylic acid (R-COOH) using a carbodiimide coupling agent.

Materials:

-

This compound (1.0 equiv)

-

Carboxylic Acid (R-COOH) (1.1 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

-

Hydroxybenzotriazole (HOBt) (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous NaHCO₃ solution

-

Brine

Procedure:

-

Activation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.1 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DCM.

-

Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5 equiv) dropwise. Stir the mixture at 0 °C for 15-20 minutes. The formation of the activated HOBt-ester is the key to efficient coupling; HOBt acts as a catalyst and suppresses side reactions like racemization.

-

Amine Addition: Dissolve the this compound (1.0 equiv) in a minimal amount of anhydrous DCM and add it to the activated acid mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.

-

Workup: Once the reaction is complete, dilute the mixture with additional DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The basic wash removes excess acid and acidic byproducts.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

3.2 Protocol: Purification via Silica Gel Column Chromatography

-

Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Elution: Load the adsorbed product onto a silica gel column packed in a non-polar solvent (e.g., Hexane or DCM). Elute the column with a gradient of increasing polarity, typically using a mixture of a non-polar solvent and a more polar solvent like Ethyl Acetate or Methanol.

-

Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-acylated indole derivative.

Figure 3. A simplified scheme for amide bond formation.

Biological Applications and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold have been explored for a wide array of therapeutic applications. The structural modifications enabled by its functional groups directly influence biological activity.

Overview of Therapeutic Targets

The indole core is a versatile pharmacophore that can interact with numerous biological targets.[1] Research has shown that derivatives can exhibit potent activity as:

-

Anti-inflammatory Agents: By modulating inflammatory pathways, such as the inhibition of cytokines like IL-6 and TNF-α.[10][11]

-

Antimicrobial Agents: Showing efficacy against drug-resistant pathogens, including those in the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[12]

-

Anticancer Agents: Acting through various mechanisms such as inhibition of protein kinases, tubulin polymerization, or as inhibitors of enzymes like isoprenylcysteine carboxyl methyltransferase (Icmt).[1][13]

-

Antitubercular Agents: Exhibiting potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[14]

-

CNS Agents: Indole-based structures are well-known to interact with CNS targets, and analogs have been developed as cannabimimetic agents and for other neurological applications.[15]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For indole derivatives, several general principles have emerged:

-

The 6-Amino Substituent: The nature of the group attached to the 6-amino position is often critical for potency and selectivity. For example, in antitubercular indolecarboxamides, specific amide substitutions led to compounds with nanomolar activity.[14] The introduction of tertiary amino groups has been shown to improve the pharmacokinetic profiles of Icmt inhibitors.[13]

-

The 4-Carboxylate Moiety: Conversion of the C4-ester to various amides can significantly impact cell permeability, solubility, and target engagement.

-

Indole Ring Substitution: Adding substituents to the indole ring can fine-tune electronic properties and provide vectors to access additional pockets in a target's binding site. For instance, in anti-inflammatory 4-indolyl-2-arylaminopyrimidine derivatives, substitutions on the aryl ring dramatically influenced the inhibition of IL-6 and IL-8.[10]

Data Presentation: Representative Biological Activities

The table below summarizes the activities of various indole-based derivatives, illustrating the therapeutic potential unlocked through chemical modification.

| Compound Class | Modification | Biological Target / Activity | Potency (IC₅₀ / MIC) | Reference |

| Indole-2-carboxamides | Varied amide side chains | Mycobacterium tuberculosis | Low nanomolar MIC | [14] |

| Aminoguanidine-indoles | Guanidinium moiety | K. pneumoniae (resistant) / DHFR | 4 µg/mL MIC | [12] |

| 4-Indolyl-2-arylaminopyrimidines | Varied aryl amine groups | IL-6 and IL-8 release inhibition | 62-77% inhibition | [10] |

| Aminodiazepinoindoles | Fused diazepine ring | Phosphodiesterase 4 (PDE4) | Submicromolar IC₅₀ | [11] |

| Aminoalkylindoles | Tertiary amino groups | Icmt Inhibition | Potent antiproliferative activity | [13][16] |

Future Outlook and Research Directions

While the this compound scaffold and its relatives have demonstrated significant therapeutic potential, much of their chemical space remains unexplored.[6] Future research efforts should focus on:

-

Systematic Library Synthesis: Employing high-throughput synthesis and purification techniques to create large, diverse libraries of derivatives for screening against a wide range of biological targets.

-

Novel Synthetic Methodologies: Developing new C-H functionalization and photocatalytic methods to access previously inaccessible analogs and streamline synthetic routes.[9]

-

Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design derivatives with improved potency and selectivity for specific targets.

-

Exploration of Underserved Targets: Screening derivative libraries against novel and challenging disease targets where the indole scaffold has not been extensively investigated.

The continued exploration of this versatile core structure holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. This compound – Biotuva Life Sciences [biotuva.com]

- 5. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, structure-activity relationships, and pharmacological profile of 9-amino-4-oxo-1-phenyl-3,4,6,7-tetrahydro[1,4]diazepino[6, 7,1-hi]indoles: discovery of potent, selective phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amino derivatives of indole as potent inhibitors of isoprenylcysteine carboxyl methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preliminary structure-activity relationships and biological evaluation of novel antitubercular indolecarboxamide derivatives against drug-susceptible and drug-resistant Mycobacterium tuberculosis strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aminoalkylindole analogs: cannabimimetic activity of a class of compounds structurally distinct from delta 9-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Methyl 6-Amino-4-Indolecarboxylate in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 6-amino-4-indolecarboxylate, a key intermediate in pharmaceutical research and drug development. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients (APIs). This document synthesizes the theoretical principles governing its solubility, predicts its behavior in a range of common organic solvents based on its molecular structure, and provides a detailed, field-proven experimental protocol for accurate solubility determination.

Physicochemical Properties & Structural Analysis

This compound (CAS No: 103956-00-9) is a solid organic compound with a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of approximately 190.2 g/mol [1][2]. Its structure is characterized by a bicyclic indole core, a primary amine group (-NH₂), and a methyl ester group (-COOCH₃).

Key Structural Features Influencing Solubility:

-

Indole Nucleus: The aromatic indole ring system is largely nonpolar and contributes to solubility in less polar solvents.

-

Amino Group (-NH₂): This group is a potent hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and promoting solubility in protic and polar aprotic solvents.

-

Methyl Ester Group (-COOCH₃): The ester group contains polar C=O and C-O bonds and can act as a hydrogen bond acceptor, further enhancing interactions with polar solvents.

-

N-H Bond of Indole: The secondary amine within the indole ring is also a hydrogen bond donor.

The combination of a large nonpolar scaffold (the indole ring) with highly polar, hydrogen-bonding functional groups (amine and ester) results in a complex solubility profile. The molecule's calculated XLogP3 of 0.94 suggests a relatively balanced lipophilic and hydrophilic character[1]. This amphiphilic nature means that its solubility will be highly dependent on the specific characteristics of the chosen solvent.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the foundation for predicting solubility[3][4]. A solute will dissolve best in a solvent that shares similar intermolecular forces. For this compound, three primary forces are at play: dispersion forces, dipolar interactions, and hydrogen bonding.

A more sophisticated approach is the use of Hansen Solubility Parameters (HSP) . HSP quantifies the "like dissolves like" principle by assigning three parameters to both the solute and the solvent[5][6][7]:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar forces.

-

δH: Energy from hydrogen bonding forces.

A solute is predicted to be soluble in a solvent when their HSP values are close. While the specific HSP values for this compound are not published, we can estimate its characteristics:

-

δD: Moderate, due to the aromatic ring system.

-

δP: Moderate to high, due to the polar ester and amine groups.

-

δH: High, due to the multiple hydrogen bond donor (indole N-H, amine -NH₂) and acceptor (amine nitrogen, ester C=O) sites.

Based on this analysis, solvents with strong hydrogen bonding capabilities and moderate to high polarity are expected to be the most effective.

Predicted Solubility Profile

While experimental data is scarce, a qualitative and semi-quantitative solubility profile can be predicted based on the structural analysis and theoretical principles. This data should be confirmed experimentally using the protocol in Section 5.0.

| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Excellent hydrogen bond donors and acceptors, effectively solvating the -NH₂ and ester groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole moments and hydrogen bond accepting capabilities. DMSO is likely an excellent solvent. |

| Ethers | THF, Diethyl Ether | Low to Moderate | THF's moderate polarity may allow for some dissolution, but diethyl ether is likely a poor solvent. |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | DCM is weakly polar and cannot hydrogen bond donate; solubility is expected to be limited. |

| Aromatic | Toluene | Low | Primarily nonpolar; will interact with the indole ring but poorly solvates the polar functional groups. |

| Nonpolar | Hexane, Heptane | Very Low / Insoluble | Lacks the necessary polarity and hydrogen bonding ability to overcome the solute's crystal lattice energy. |

Experimental Protocol for Solubility Determination

This section details the isothermal shake-flask method, a robust and widely accepted technique for determining the solubility of a compound at a specific temperature, consistent with OECD Test Guideline 105[8][9][10].

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Procedure

-

Preparation of Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent or mobile phase. Analyze these standards using a validated HPLC method to generate a calibration curve (Peak Area vs. Concentration).

-

Sample Preparation: Add an excess amount of the solid compound to a glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is critical. Record the exact mass added.

-

Solvation: Add a precise volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a minimum of 24 hours to ensure equilibrium is reached. Preliminary tests may be needed to confirm the time to equilibrium[10].

-

Phase Separation: After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved solids to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. To avoid disturbing the settled solid, this can be done after centrifuging the vial at the controlled temperature.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial. This step is crucial to remove any fine particulate matter. Adsorption of the compound to the filter should be checked and accounted for.

-

Analysis: Prepare an accurately diluted aliquot of the filtered saturate. Analyze this sample by HPLC.

-

Calculation: Using the peak area from the HPLC analysis and the previously generated calibration curve, determine the concentration of the compound in the saturated solution. This concentration is the solubility at the specified temperature.

Factors Influencing Experimental Results

-

Purity of Compound: Impurities can significantly alter solubility measurements[8]. Use the highest purity compound available.

-

Temperature: Solubility is temperature-dependent. Maintain strict temperature control throughout the experiment[3].

-

Time to Equilibrium: Insufficient agitation time will lead to an underestimation of solubility. The system must reach thermodynamic equilibrium.

-

pH (for aqueous solutions): As an amine, the compound's solubility in aqueous systems would be highly pH-dependent due to protonation of the basic amino group[11].

Conclusion

This compound possesses a complex molecular structure with both polar, hydrogen-bonding groups and a nonpolar aromatic system. This duality dictates a nuanced solubility profile, with highest solubility predicted in polar protic and polar aprotic solvents like methanol and DMSO. Due to the lack of published quantitative data, experimental determination is essential for any process development. The provided isothermal shake-flask protocol offers a reliable, industry-standard methodology for obtaining accurate and reproducible solubility data, which is a critical parameter for the successful application of this compound in research and drug development.

References

- 1. echemi.com [echemi.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. youtube.com [youtube.com]

- 4. saltise.ca [saltise.ca]

- 5. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. filab.fr [filab.fr]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Whitepaper: The Emerging Potential of Methyl 6-Amino-4-Indolecarboxylate in Medicinal Chemistry

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic drugs targeting a vast array of biological systems.[1][2][3] Within this broad class, functionalized indoles offer tailored opportunities for nuanced molecular design. This guide focuses on a specific, high-potential building block: Methyl 6-amino-4-indolecarboxylate . While direct applications of this precise molecule are nascent, an analysis of its parent scaffold, 6-aminoindole, and related structures reveals a compelling rationale for its use in developing next-generation therapeutics. This document provides a forward-looking technical overview of the scaffold's strategic value, potential therapeutic applications, and detailed synthetic methodologies for its derivatization, aimed at researchers and drug development professionals.

Introduction: The Strategic Value of the Indole Scaffold

The indole ring system, a fusion of benzene and pyrrole rings, is an electron-rich aromatic scaffold that serves as an excellent mimic for various protein structures, particularly tryptophan.[1][3] This inherent biocompatibility allows indole-containing molecules to effectively interact with a multitude of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[4] Consequently, indole derivatives have been successfully developed into drugs for cancer, inflammation, neurological disorders, and infectious diseases.[1][4][5][6][7]

The subject of this guide, this compound (CAS No. 103956-00-9), presents a unique combination of functional groups that make it a particularly versatile scaffold for library synthesis and lead optimization.

-

The Indole Core: Provides the fundamental structure for target binding.

-

The 6-Amino Group: A highly reactive and versatile synthetic handle for introducing diversity.[5]

-

The 4-Carboxylate Group: A key modulator of physicochemical properties and an additional point for derivatization or target interaction.

This guide will deconstruct the potential of this scaffold by examining the established roles of its core components and proposing pathways for its exploitation in modern drug discovery.

Physicochemical Properties and Synthetic Access

Understanding the fundamental properties of the core scaffold is critical for designing synthetic routes and predicting drug-like characteristics.

Core Properties

Basic physicochemical data for this compound is summarized below.

| Property | Value | Source |

| CAS Number | 103956-00-9 | [8] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [8] |

| Molecular Weight | 190.2 g/mol | [8] |

| Predicted Density | 1.339 g/cm³ | [8] |

| Predicted Boiling Point | 429.8 °C | [8] |

| XLogP3 | 0.94 | [8] |

The low XLogP3 value suggests a favorable starting point for developing compounds with good aqueous solubility and balanced lipophilicity, crucial for oral bioavailability.

Conceptual Synthetic Workflow

Caption: Drug discovery workflow using the target scaffold.

The Scaffold's Versatility: Key Functional Groups as Synthetic Handles

The true potential of this compound lies in the strategic derivatization of its functional groups. The parent compound, 6-aminoindole, is a known reactant in the preparation of inhibitors for a wide range of targets, providing a strong foundation for exploring the applications of this more advanced derivative.[5][9]

Caption: Key derivatization points on the core scaffold.

The 6-Amino Group: The Engine for Diversity

The nucleophilic amino group at the C6 position is the primary site for introducing chemical diversity. This allows for systematic exploration of the surrounding chemical space to optimize target engagement and ADME properties.

-

Acylation/Sulfonylation: Forms stable amide or sulfonamide bonds, allowing the introduction of a vast array of acyl chlorides and sulfonyl chlorides.

-

Reductive Amination: Reaction with aldehydes or ketones can introduce substituted alkyl chains.

-

Buchwald-Hartwig/Ullmann Coupling: Can be used to form C-N bonds with aryl halides, introducing larger aromatic systems.

The 4-Carboxylate Group: The Modulator

The methyl ester at the C4 position offers more subtle but equally important opportunities:

-

Hydrolysis to Carboxylic Acid: The resulting acid can serve as a key hydrogen bond donor/acceptor or an anchor point for interacting with positively charged residues (e.g., lysine, arginine) in a protein active site.

-

Amide Coupling: Following hydrolysis, the carboxylic acid can be coupled with a diverse range of amines to generate a secondary library of amides, further expanding chemical space.

-

Bioisosteric Replacement: The ester or its corresponding acid can be replaced with other acidic groups like tetrazoles to fine-tune pKa and metabolic stability.

Potential Therapeutic Applications

Based on the known biological activities of 6-substituted indoles and related scaffolds, we can confidently project several high-potential therapeutic areas for derivatives of this compound.

Oncology: Kinase Inhibition

Kinase inhibitors are a major class of modern cancer therapeutics. The indole scaffold is a well-established core for ATP-competitive kinase inhibitors.[1][10] Notably, 6-substituted indolylquinolinones have been developed as potent inhibitors of Checkpoint Kinase 1 (Chek1), a critical component of the DNA damage response pathway in cancer cells.[11]

Rationale for Application:

-

The indole N-H group can act as a hydrogen bond donor to the kinase hinge region, a common binding motif for ATP-competitive inhibitors.

-

Derivatization at the 6-amino position allows for the introduction of substituents that can extend into hydrophobic pockets of the ATP-binding site, thereby increasing potency and selectivity.[11]

-

The 4-carboxylate group can be used to form additional interactions with solvent-exposed regions or polar residues, enhancing affinity.

Caption: Inhibition of the Chek1 pathway by a potential derivative.

Neuropathic Pain and Inflammation: Ion Channel Modulation

The parent scaffold, 6-aminoindole, is a known reactant for preparing potent and selective blockers of the Nav1.8 sodium channel and antagonists of the TRPV1 channel, both of which are critical targets for treating neuropathic and inflammatory pain.[9]

Rationale for Application:

-

Nav1.8 Blockers: These channels are preferentially expressed in sensory neurons and play a key role in transmitting pain signals. Blocking them can produce analgesia.

-

TRPV1 Antagonists: The TRPV1 channel is activated by heat and capsaicin and is a key mediator of inflammatory pain.

-

The derivatization potential of the this compound scaffold allows for the fine-tuning of interactions within the complex pore regions of these ion channels, enabling the development of highly selective modulators with reduced off-target effects (e.g., CNS side effects).

Other Potential Avenues

The versatility of the 6-aminoindole scaffold suggests further applications in:

-

Antitubercular Agents: The indole scaffold is being actively explored for developing new drugs against Mycobacterium tuberculosis, and this functionalized core could provide novel candidates.[3]

-

Antimalarial Agents: Indole derivatives have been investigated as heme binders, a validated strategy for antimalarial drug action.[4]

-

mTOR Inhibition: 6-aminoindole is used to prepare inhibitors of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation implicated in cancer and metabolic diseases.[9]

Key Experimental Protocols

To facilitate the exploration of this scaffold, the following details a robust, generalized protocol for the derivatization of the 6-amino group, a critical first step in library development.

Protocol 1: General Procedure for Acylation of the 6-Amino Group

Objective: To synthesize a library of 6-amido-4-indolecarboxylate derivatives.

Materials:

-

This compound (Scaffold)

-

Acyl chloride or Carboxylic acid of interest (R-COCl or R-COOH)

-

Coupling agent (for carboxylic acids), e.g., HATU, HOBt/EDC

-

Anhydrous, aprotic solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

-

Organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Dissolve in anhydrous DCM or DMF.

-

Base Addition: Add the organic base (e.g., TEA, 1.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Acylating Agent Addition:

-

Method A (Acyl Chloride): Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Method B (Carboxylic Acid): In a separate flask, pre-activate the carboxylic acid (1.1 eq) with a coupling agent like HATU (1.2 eq) and DIPEA (2.0 eq) in DMF for 15 minutes. Add this activated mixture to the scaffold solution. Stir at room temperature for 4-24 hours.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup:

-

Dilute the reaction mixture with DCM or Ethyl Acetate.

-

Wash sequentially with water, saturated aq. NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure N-acylated product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Future Outlook and Conclusion

This compound stands at the intersection of proven success and untapped potential. While the broader indole scaffold is a well-trodden path in drug discovery, this specific derivative offers a unique and advantageous arrangement of functional groups. Its dual handles—the highly versatile 6-amino group and the property-modulating 4-carboxylate group—provide medicinal chemists with a powerful platform for generating novel, diverse, and highly targeted chemical entities.

The strong precedent set by 6-aminoindole derivatives in critical therapeutic areas like oncology and pain management provides a clear roadmap for exploration. By applying established synthetic methodologies to this advanced scaffold, research organizations can rapidly generate libraries with a high probability of yielding potent and selective modulators of high-value biological targets. This technical guide serves as a foundational blueprint for initiating such programs, grounded in the rich history of indole chemistry and aimed at the future of precision medicine.

References

- 1. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From nature to drug discovery: the indole scaffold as a 'privileged structure'. | Semantic Scholar [semanticscholar.org]

- 3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ukm.my [ukm.my]

- 5. chemimpex.com [chemimpex.com]

- 6. [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. echemi.com [echemi.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 6-amino-4-indolecarboxylate: From Discovery to Application

Foreword: Unveiling a Key Architectural Element in Modern Drug Discovery

In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds. Its inherent planarity, electron-rich nature, and capacity for diverse functionalization have made it a cornerstone in the design of therapeutics targeting a wide array of diseases. Within this vast family of molecules, methyl 6-amino-4-indolecarboxylate has emerged as a particularly valuable building block, a versatile intermediate prized for its strategic placement of reactive functional groups. This guide provides a comprehensive technical overview of this compound, from its synthetic origins to its critical role in the development of innovative pharmaceuticals, particularly in the realm of kinase inhibitors. It is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important chemical entity.

I. The Genesis of a Scaffold: Discovery and Historical Context